
1,1-Dipropoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dipropoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with two propoxy groups at the same carbon atom. This compound falls under the category of disubstituted cyclohexanes, which are known for their unique conformational properties due to the presence of substituents on the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dipropoxycyclohexane typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dipropoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or alkanes.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1-Dipropoxycyclohexane has found applications in various fields of scientific research:
Chemistry: It serves as a model compound for studying conformational analysis and stereochemistry of disubstituted cyclohexanes.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe to study enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,1-Dipropoxycyclohexane involves its interaction with molecular targets through its functional groups. The propoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides a rigid framework that affects the overall conformation and stability of the molecule.
Comparación Con Compuestos Similares
1,1-Dimethoxycyclohexane: Similar structure but with methoxy groups instead of propoxy groups.
1,1-Diethoxycyclohexane: Contains ethoxy groups, leading to different steric and electronic properties.
1,1-Dibutoxycyclohexane: Larger butoxy groups result in increased steric hindrance and altered reactivity.
Uniqueness: 1,1-Dipropoxycyclohexane is unique due to the specific size and electronic properties of the propoxy groups, which influence its conformational behavior and reactivity. The balance between steric hindrance and electronic effects makes it a valuable compound for studying structure-activity relationships in organic chemistry.
Propiedades
Número CAS |
33781-76-9 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
1,1-dipropoxycyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-10-13-12(14-11-4-2)8-6-5-7-9-12/h3-11H2,1-2H3 |
Clave InChI |
IEIYNUJMIWPRGL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1(CCCCC1)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


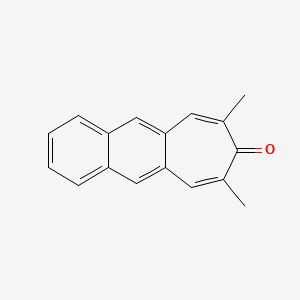
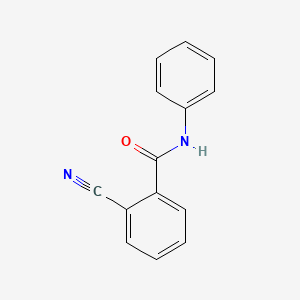

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
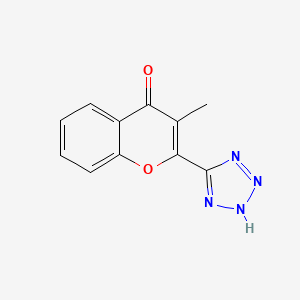

![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
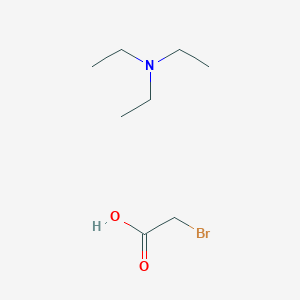
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
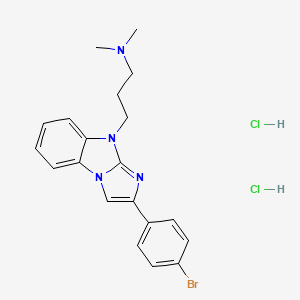
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

